molecular formula C11H15N3S B2948262 2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine CAS No. 1369007-84-0

2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine

Cat. No.: B2948262
CAS No.: 1369007-84-0
M. Wt: 221.32
InChI Key: DSKFZSZBKKVJFH-UHFFFAOYSA-N
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Description

2-[3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine is a novel chemical entity designed for pharmaceutical and life sciences research. This compound features a hybrid architecture combining a 3,5-dimethyl-1H-pyrazole core with a thiophen-2-yl substituent and an ethanamine linker, a structure associated with diverse biological activities. The pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its significant anti-inflammatory and anticancer properties . Several pyrazole-based biomolecules function as selective COX-2 inhibitors or target abnormal signaling pathways in cancer cells, demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines . Concurrently, the thiophene ring is a well-established bioisostere that enhances molecular interactions and contributes to a broad spectrum of therapeutic actions, including antimicrobial, antifungal, and antitumor activities . The strategic incorporation of these pharmacophores suggests this compound has high potential as a lead molecule in drug discovery campaigns. Its primary research applications are anticipated in the investigation of new oncology therapeutics, where similar pyrazole derivatives have shown activity by inducing apoptosis and cell cycle arrest, and in the development of anti-inflammatory agents . The ethanamine side chain may further improve solubility and provide a handle for derivatization. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8-11(10-4-3-7-15-10)9(2)14(13-8)6-5-12/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKFZSZBKKVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine , also known as F2198-8598 , belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H15N3S\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{S} with a molecular weight of approximately 225.32 g/mol. The structure features a pyrazole ring substituted with a thiophene group, which enhances its biological activity through potential interactions with various biological targets.

The biological activity of pyrazole derivatives often involves modulation of specific molecular targets such as enzymes and receptors. The presence of the thiophene ring may contribute to increased lipophilicity, facilitating better membrane penetration and interaction with cellular components. The compound's mechanism is hypothesized to involve:

  • Enzyme Inhibition : Interference with enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that mediate cellular signaling pathways.

Biological Activity

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3,5-dimethylpyrazole demonstrated IC50 values of 5.35 μM against HepG2 (liver carcinoma) and 8.74 μM against A549 (lung carcinoma) cells, indicating potent antitumor properties compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (μM)Reference
3,5-Dimethylpyrazole DerivativeHepG25.35
3,5-Dimethylpyrazole DerivativeA5498.74
CisplatinHepG23.78
CisplatinA5496.39

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

  • Anticancer Properties : A study demonstrated that novel pyrazole derivatives showed promising anticancer activities against liver and lung carcinoma cell lines with low toxicity towards normal cells .
  • Anti-inflammatory Effects : Pyrazoles have been noted for their anti-inflammatory properties in various preclinical models, suggesting potential use in treating inflammatory diseases .
  • Synthetic Pathways : The synthesis of such compounds typically involves multi-step organic reactions including the formation of the pyrazole core followed by thiophene substitution and functional group modifications.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Pyrazole) Heterocycle/Functional Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3,5-dimethyl, 4-thiophen-2-yl Thiophene, ethanamine ~235.3* Potential enhanced solubility and π-interactions due to thiophene and amine
[3,5-Dimethyl-4-(prop-2-ynyl)pyrazole]methanone () 3,5-dimethyl, 4-propynyl Furan, ketone 236.25 Antimicrobial, antiviral; planar furan-pyrazole system
2-(4-Chloro-3-(trifluoromethyl)pyrazol-1-yl)ethan-1-amine () 4-chloro, 3-CF₃ None 255.6 High lipophilicity (CF₃ group)
(E)-2-(3,5-Dimethyl-4-phenyldiazenylpyrazol-1-yl)acetic acid () 3,5-dimethyl, 4-diazenyl Tosylate, diazenyl 518.6 Adsorption studies; polar sulfonate group

*Calculated based on formula C₁₁H₁₅N₃S.

Key Observations :

  • Thiophene vs. C–H···O hydrogen bonds) .
  • Amine vs. Ketone : The ethanamine side chain in the target compound likely increases aqueous solubility and bioavailability relative to the ketone in ’s compound, which may enhance membrane permeability .

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